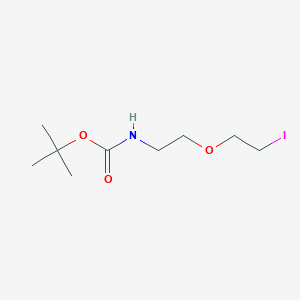

Tert-butyl (2-(2-iodoethoxy)ethyl)carbamate

Description

The strategic combination of different functional groups within a single molecule is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. Tert-butyl (2-(2-iodoethoxy)ethyl)carbamate is a prime example of such a multi-functional reagent, integrating a protected amine, a flexible ether linkage, and a reactive alkyl iodide. This strategic arrangement of functionalities makes it a valuable building block in various synthetic applications. This article explores the chemical significance of this compound by dissecting the roles of its constituent parts: the tert-butyl carbamate (B1207046) group, the iodoalkane functionality, and the ethoxyethyl spacer.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[2-(2-iodoethoxy)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18INO3/c1-9(2,3)14-8(12)11-5-7-13-6-4-10/h4-7H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHXWCUQSIGAJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for Tert Butyl 2 2 Iodoethoxy Ethyl Carbamate

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For Tert-butyl (2-(2-iodoethoxy)ethyl)carbamate, the most logical disconnections involve the two key functional groups: the iodide and the tert-butyloxycarbonyl (Boc) protected amine.

A primary functional group interconversion (FGI) approach suggests that the target iodide can be synthesized from a precursor alcohol. This leads to the key intermediate, Tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate . This transformation is a common and reliable step in organic synthesis.

Further deconstruction of this alcohol precursor involves disconnecting the carbamate (B1207046) group. This C-N bond cleavage retrosynthetically yields 2-(2-aminoethoxy)ethan-1-ol and a Boc-protection agent, typically di-tert-butyl dicarbonate (B1257347) (Boc₂O). 2-(2-aminoethoxy)ethan-1-ol is a commercially available starting material, making this a highly feasible synthetic route.

This analysis establishes a straightforward, two-step forward synthesis:

Protection of the primary amine of 2-(2-aminoethoxy)ethan-1-ol.

Conversion of the terminal hydroxyl group to an iodide.

Precursor Synthesis Pathways for Protected Amino Alcohols

The cornerstone of synthesizing the target compound is the efficient preparation of its immediate precursor, Tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate. This involves the chemoselective protection of a primary amine in the presence of a primary alcohol.

Synthesis of Tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate

The synthesis of Tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate is most directly achieved through the N-tert-butyloxycarbonylation of 2-(2-aminoethoxy)ethan-1-ol. This reaction utilizes di-tert-butyl dicarbonate (Boc₂O) to protect the more nucleophilic amine group selectively over the hydroxyl group.

The reaction is typically carried out in a suitable solvent, such as dioxane or ethanol, often in the presence of a mild base. The conditions are generally mild, proceeding at room temperature to ensure the stability of the starting material and product. The high chemoselectivity of Boc₂O for amines over alcohols under these conditions allows for high yields of the desired mono-protected product without significant side reactions like O-acylation or the formation of di-protected species. researchgate.netorganic-chemistry.org

| Reactant | Reagent | Conditions | Product |

| 2-(2-aminoethoxy)ethan-1-ol | Di-tert-butyl dicarbonate (Boc₂O) | Solvent (e.g., Dioxane, Ethanol), Room Temperature | Tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate |

Derivatization of Primary Amines with Protected Ether Linkages

The strategy of Boc protection is broadly applicable to a wide range of primary amines containing ether linkages and other functional groups. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis due to its stability under various conditions and its ease of removal under mild acidic conditions.

The general method for the formation of Boc-protected amines involves reacting the amine with di-tert-butyl dicarbonate (Boc₂O) under aqueous or anhydrous conditions, often with a base or a catalyst. organic-chemistry.org For substrates like amino alcohols, where chemoselectivity is crucial, catalyst-free systems in water have been shown to be effective, preventing side reactions such as the formation of oxazolidinones. organic-chemistry.org The robustness of the Boc group to most nucleophiles and bases makes it an ideal choice for multi-step syntheses where other functional groups need to be manipulated. organic-chemistry.org

Direct Iodination Protocols

The final strategic step is the conversion of the hydroxyl group in the precursor to the target iodide. This transformation can be accomplished through several reliable methods, primarily involving direct conversion or halogen exchange.

Conversion of Hydroxyl Groups to Iodides (e.g., using I₂/PPh₃/Imidazole (B134444) or similar reagents)

A widely employed method for converting primary alcohols to primary iodides is a variation of the Appel reaction. wikipedia.orgorganic-chemistry.org This reaction typically uses a combination of triphenylphosphine (B44618) (PPh₃) and a halogen source. For iodination, molecular iodine (I₂) is used. The addition of imidazole is crucial as it acts as a catalyst and a base, facilitating the reaction under mild conditions. commonorganicchemistry.comacs.org

The reaction proceeds via the formation of an iodophosphonium intermediate from triphenylphosphine and iodine. The alcohol then attacks this intermediate, and subsequent intramolecular rearrangement or attack by an iodide ion via an Sₙ2 mechanism yields the final alkyl iodide and triphenylphosphine oxide. commonorganicchemistry.comyoutube.comnrochemistry.com The strong P=O double bond formed in the triphenylphosphine oxide byproduct is a major thermodynamic driving force for the reaction. youtube.com This method is known for its high yields and mild conditions, making it suitable for substrates with sensitive functional groups like the Boc-carbamate. acs.orgorganic-chemistry.org

| Substrate | Reagents | Solvent | Product |

| Tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate | Iodine (I₂), Triphenylphosphine (PPh₃), Imidazole | Dichloromethane (B109758) (DCM), Acetonitrile (B52724) (MeCN) | This compound |

Alternative Halogen Exchange Strategies

| Intermediate | Reagent | Solvent | Driving Force |

| Tert-butyl (2-(2-bromoethoxy)ethyl)carbamate | Sodium Iodide (NaI) | Acetone | Precipitation of NaBr |

Optimization of Reaction Conditions and Yields

Solvent Selection and Temperature Control

The choice of solvent and the reaction temperature are pivotal in influencing the rate, efficiency, and selectivity of the iodination reaction.

Solvent Selection:

The solvent plays a crucial role in dissolving the reactants and facilitating the formation of the reactive phosphonium (B103445) iodide intermediate. For the iodination of alcohols using the triphenylphosphine and iodine system, aprotic solvents are generally preferred to avoid side reactions with the reactive intermediates. Dichloromethane (DCM) is a frequently utilized solvent for this transformation due to its ability to dissolve the reactants and its relatively low boiling point, which simplifies product isolation. ias.ac.in Research on the iodination of various alcohols has shown that dichloromethane often provides a suitable reaction medium, leading to good to excellent yields. ias.ac.in

The polarity of the solvent can influence the reaction kinetics. While non-polar solvents can be used, moderately polar aprotic solvents like dichloromethane or acetonitrile can help to stabilize the charged intermediates formed during the Appel reaction, potentially accelerating the reaction rate.

Temperature Control:

Temperature is a critical parameter that directly impacts the reaction rate and the stability of the reactants and products. For the iodination of primary alcohols, including those with structural similarities to tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate such as polyethylene (B3416737) glycol derivatives, a range of temperatures has been explored.

In some systems, the reaction proceeds efficiently at room temperature. ias.ac.in For instance, the iodination of various primary and secondary alcohols using triphenylphosphine and iodine in dichloromethane has been successfully carried out at ambient temperatures. ias.ac.in However, for less reactive substrates or to achieve faster conversion rates, elevated temperatures may be necessary. A study on the iodination of polyethylene glycol, a molecule with repeating ethoxy units similar to the substrate , identified 120°C as the optimal temperature when using a triphenyl phosphite (B83602) and iodomethane (B122720) system, leading to high degrees of iodination. lmaleidykla.lt While the reagent system is different, this suggests that substrates with ether linkages may benefit from thermal energy to drive the reaction to completion.

It is important to note that excessively high temperatures can lead to the decomposition of the desired product or the Boc-protecting group. Therefore, the optimal temperature is a balance between achieving a reasonable reaction rate and minimizing degradation. For the synthesis of this compound, a systematic study of temperatures ranging from room temperature to refluxing dichloromethane would be necessary to determine the ideal conditions for maximizing the yield.

Table 1: Effect of Solvent and Temperature on Iodination Yield (Hypothetical Data)

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Dichloromethane | 25 (Room Temp.) | 24 | 75 |

| 2 | Dichloromethane | 40 (Reflux) | 12 | 85 |

| 3 | Acetonitrile | 25 (Room Temp.) | 24 | 70 |

| 4 | Acetonitrile | 82 (Reflux) | 6 | 88 |

| 5 | Tetrahydrofuran | 25 (Room Temp.) | 24 | 65 |

| 6 | Tetrahydrofuran | 66 (Reflux) | 18 | 80 |

This table presents hypothetical data for illustrative purposes, based on general principles of organic synthesis.

Catalyst and Reagent Stoichiometry

The molar ratios of the reagents and the use of a catalyst are fundamental to the efficiency and cost-effectiveness of the synthesis.

Reagent Stoichiometry:

In the Appel reaction for the conversion of an alcohol to an iodide, triphenylphosphine and iodine are the key reagents. The stoichiometry of these reagents relative to the starting alcohol is a critical factor in optimizing the yield. Typically, a slight excess of both triphenylphosphine and iodine is used to ensure complete conversion of the alcohol.

One optimized protocol for the iodination of a variety of alcohols found that a molar ratio of 1.5:1.5:1 for triphenylphosphine/iodine/alcohol provided the optimal yield. ias.ac.in Using a significant excess of the reagents can lead to purification challenges in removing the unreacted reagents and byproducts, such as triphenylphosphine oxide. Conversely, using insufficient amounts of the iodinating agents will result in incomplete conversion and a lower yield of the desired product.

Catalyst:

While the Appel reaction can proceed without a catalyst, the addition of a catalytic amount of a base can sometimes accelerate the reaction. In a study focused on the chemoselective iodination of alcohols, the use of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) was investigated. The research determined that using 40 mol% of polymer-supported DMAP, in conjunction with a 1.5:1.5:1 molar ratio of triphenylphosphine/iodine/alcohol, resulted in optimal yields. ias.ac.in The basic nature of DMAP is thought to facilitate the reaction, possibly by activating the alcohol or scavenging any acidic byproducts.

Table 2: Optimization of Reagent and Catalyst Stoichiometry (Hypothetical Data)

| Entry | PPh₃ (equiv.) | I₂ (equiv.) | DMAP (mol%) | Yield (%) |

| 1 | 1.1 | 1.1 | 0 | 78 |

| 2 | 1.5 | 1.5 | 0 | 85 |

| 3 | 2.0 | 2.0 | 0 | 86 |

| 4 | 1.5 | 1.5 | 10 | 88 |

| 5 | 1.5 | 1.5 | 40 | 92 |

| 6 | 1.5 | 1.5 | 100 | 90 |

This table presents hypothetical data for illustrative purposes, based on established principles of the Appel reaction.

Reactivity and Reaction Mechanisms of Tert Butyl 2 2 Iodoethoxy Ethyl Carbamate

Nucleophilic Substitution Reactions at the Iodinated Terminus

The primary reaction pathway for Tert-butyl (2-(2-iodoethoxy)ethyl)carbamate involves the displacement of the iodide ion by a nucleophile. This reactivity is a cornerstone of its utility in synthetic chemistry, enabling the introduction of diverse functional groups.

The terminal primary alkyl iodide in this compound is highly susceptible to bimolecular nucleophilic substitution (S N 2) reactions. This mechanism involves a backside attack by a nucleophile on the carbon atom bearing the iodine, leading to the inversion of stereochemistry (though this is not relevant for this achiral molecule) and the displacement of the iodide ion. A wide array of nucleophiles can be employed in this reaction, leading to the formation of new carbon-heteroatom bonds.

Amines: Primary and secondary amines are effective nucleophiles that react with the alkyl iodide to form the corresponding secondary or tertiary amines. This reaction is fundamental for building more complex molecular architectures, such as polyamines or molecules with specific ligand properties.

Thiols: Thiolate anions (RS⁻), generated by treating thiols with a base, are excellent nucleophiles that readily displace the iodide to form thioethers. This reaction is a common strategy for introducing sulfur-containing moieties into a molecule. youtube.com

Carboxylates: The conjugate bases of carboxylic acids, carboxylate anions (RCOO⁻), can also act as nucleophiles, attacking the electrophilic carbon to form ester linkages. This provides a route to append various organic groups through an ester functionality.

The general scheme for these S N 2 reactions can be represented as follows:

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile (Nu⁻) | Product Functional Group |

|---|---|

| R-NH₂ (Amine) | Secondary Amine |

| R-SH (Thiol) | Thioether |

The high reactivity of the iodinated terminus in S N 2 reactions is directly attributable to the excellent leaving group ability of the iodide ion (I⁻). broadpharm.com Several factors contribute to this efficiency:

Weak Basicity: Iodide is the conjugate base of a strong acid, hydroiodic acid (HI). Weak bases are stable as anions and are therefore good leaving groups. libretexts.orgmasterorganicchemistry.com Among the common halogens, iodide is the least basic and thus the best leaving group. libretexts.org

Polarizability and Bond Strength: The carbon-iodine (C-I) bond is the longest and weakest among the carbon-halogen bonds. vedantu.com The large size of the iodine atom makes it highly polarizable, which helps to stabilize the transition state of the S N 2 reaction. quora.comstackexchange.com This combination of a weak C-I bond and a stable leaving group provides a significant thermodynamic driving force for the nucleophilic substitution reaction. vedantu.com

The relative rates of S N 2 reactions for alkyl halides follow the trend: R-I > R-Br > R-Cl > R-F. libretexts.org This highlights the synthetic advantage of using alkyl iodides like this compound for efficient functionalization.

Transformations Involving the Ether Linkage

The ether linkage within the this compound backbone is generally stable and unreactive under a wide range of conditions, including those used for nucleophilic substitution at the iodinated terminus and the deprotection of the Boc group. libretexts.org Ethers are known for their chemical inertness towards many reagents such as halogens, dilute acids, bases, and nucleophiles. libretexts.org

The primary reaction that ethers undergo is cleavage by strong acids, typically hydrobromic acid (HBr) or hydroiodic acid (HI), at elevated temperatures. libretexts.org In the context of this compound, the ether bonds are flanked by primary alkyl groups. Acidic cleavage of such ethers proceeds via an S N 2 mechanism, where the halide ion attacks the less sterically hindered protonated ether carbon. libretexts.org However, these harsh conditions would also lead to the deprotection of the Boc group. Therefore, transformations specifically targeting the ether linkage without affecting the rest of the molecule are challenging and generally not a primary synthetic strategy for this compound.

Compatibility with Reductive and Oxidative Environments

The chemical behavior of this compound in the presence of reducing and oxidizing agents is primarily dictated by the reactivity of its two main functional groups: the tert-butoxycarbonyl (Boc) protecting group and the primary iodoalkane. The ether linkage is generally stable under most reductive and a range of oxidative conditions. The compatibility of the molecule with these environments is crucial for its application in multi-step syntheses, determining the chemoselectivity of transformations on other parts of a molecule without affecting this linker.

In Reductive Environments

In reductive environments, the primary site of reactivity in this compound is the carbon-iodine bond. The N-Boc group is notably stable under a wide array of reductive conditions, making it a valuable protecting group.

Detailed Research Findings:

The iodoalkane moiety is susceptible to reduction by various reagents. Strong hydride donors, such as lithium aluminum hydride (LiAlH₄), are capable of cleaving the C-I bond to yield the corresponding alkane. This reaction proceeds via nucleophilic substitution where a hydride ion displaces the iodide ion. Consequently, treatment of this compound with a strong reducing agent like LiAlH₄ would be expected to produce Tert-butyl (2-(2-ethoxy)ethyl)carbamate.

Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce iodoalkanes. This difference in reactivity allows for the selective reduction of other functional groups, like aldehydes or ketones, in the presence of the iodoalkane moiety of this compound.

Catalytic hydrogenation (e.g., H₂ with a palladium catalyst) is a common method for the reduction of various functional groups. While the N-Boc group is stable under these conditions, the C-I bond can be susceptible to hydrogenolysis, depending on the catalyst and reaction conditions. This can lead to the formation of Tert-butyl (2-(2-ethoxy)ethyl)carbamate.

It is important to note that while the Boc group is generally stable, under forcing conditions with powerful reducing agents, reduction of the carbamate (B1207046) to a methyl group can occur, though this is not a typical or desired reaction.

The following interactive table summarizes the expected compatibility of this compound with common reducing agents.

| Reducing Agent | Compatibility/Reactivity | Expected Product |

| Lithium aluminum hydride (LiAlH₄) | Reactive | Tert-butyl (2-(2-ethoxy)ethyl)carbamate |

| Sodium borohydride (NaBH₄) | Compatible | No reaction |

| Catalytic Hydrogenation (H₂/Pd) | Potentially Reactive | Tert-butyl (2-(2-ethoxy)ethyl)carbamate |

| Sodium cyanoborohydride (NaBH₃CN) | Compatible | No reaction |

In Oxidative Environments

This compound demonstrates a higher degree of stability in oxidative environments compared to reductive ones, particularly concerning the N-Boc group. The iodoalkane is also relatively robust under many common oxidative conditions.

Detailed Research Findings:

The N-Boc protecting group is resistant to a wide range of oxidizing agents, including those based on chromium (e.g., pyridinium (B92312) chlorochromate, PCC) and manganese (e.g., potassium permanganate (B83412), KMnO₄), especially under neutral or basic conditions. This stability allows for the selective oxidation of other functional groups within a molecule containing the Boc-protected amine.

However, it has been noted that under certain specific conditions, the Boc group can be cleaved. For instance, some research indicates that iodine itself can mediate the deprotection of N-Boc groups, although this typically requires specific conditions and may not be a general reaction pathway under all oxidative protocols involving iodine-based reagents.

The primary iodoalkane functional group is generally stable towards many common oxidizing agents. Strong oxidants under harsh conditions (e.g., hot acidic potassium permanganate) would likely lead to the degradation of the entire molecule rather than a selective transformation. For a similar, though structurally different, iodo-carbamate, it has been suggested that oxidation with reagents like potassium permanganate or chromium trioxide under acidic conditions could lead to the formation of corresponding carbonyl compounds. However, for this compound, the ether linkage might be more susceptible to oxidation under very harsh conditions.

The following interactive table summarizes the expected compatibility of this compound with common oxidizing agents.

| Oxidizing Agent | Compatibility/Reactivity | Expected Product |

| Potassium permanganate (KMnO₄) | Potentially Reactive (harsh conditions) | Degradation or complex mixture |

| Chromium trioxide (CrO₃) | Potentially Reactive (harsh conditions) | Degradation or complex mixture |

| Pyridinium chlorochromate (PCC) | Compatible | No reaction |

| tert-Butyl hydroperoxide (TBHP) | Compatible | No reaction |

Applications in Advanced Molecular Construction and Chemical Biology

Synthesis of Complex Organic Molecules

The chemical architecture of Tert-butyl (2-(2-iodoethoxy)ethyl)carbamate makes it an invaluable building block in organic synthesis. The two distinct functional groups—the highly reactive terminal iodide and the temporarily masked amine—allow for sequential and controlled chemical transformations. This dual reactivity is fundamental to its utility as both a precursor to heterocyclic systems and a component for building larger, multi-functional molecular frameworks.

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and biologically active compounds. This compound serves as a strategic precursor for the synthesis of specific classes of these rings, such as morpholines and related N-substituted heterocycles. The synthetic strategy hinges on its bifunctional nature. The process typically involves two key steps:

Deprotection: The Boc group, which protects the amine, can be efficiently removed under mild acidic conditions. This unmasks the primary amine, rendering it nucleophilic.

Intramolecular Cyclization: The newly freed amine can then react with the electrophilic carbon atom attached to the iodide at the other end of the molecule. This intramolecular nucleophilic substitution displaces the iodide—an excellent leaving group—to form a stable, six-membered morpholine (B109124) ring.

This synthetic route provides a reliable method for incorporating a hydrophilic, ethylene (B1197577) glycol-derived moiety directly into a heterocyclic scaffold, a feature often desired to improve the physicochemical properties of drug candidates.

Building Block for Polyfunctionalized Scaffolds

Beyond heterocycle synthesis, this compound is a key component for constructing larger, polyfunctionalized molecules. Its utility lies in the orthogonal reactivity of its functional groups. The iodide is susceptible to displacement by a wide range of nucleophiles (e.g., thiols, amines, alkoxides), while the Boc-protected amine remains unreactive until it is intentionally deprotected. lumiprobe.com

This allows chemists to first use the iodo- group to attach the linker to one part of a target molecule. After this initial conjugation, the Boc group can be removed to reveal the amine, which can then be used for a subsequent reaction, such as amide bond formation. This stepwise approach is crucial for the controlled assembly of complex architectures where different molecular components need to be introduced in a specific order.

Integration into Linker Design for Bifunctional Molecules

Linkers are critical components in modern drug design, physically connecting two distinct molecular entities to create a single agent with a novel mode of action. This compound and its longer-chain PEG analogues are frequently employed in this capacity, particularly in the design of bifunctional molecules for therapeutic and research applications.

Application as a Poly(ethylene glycol) (PEG) Linker in PROTAC Synthesis

One of the most prominent applications of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. medchemexpress.com The molecule consists of three parts: a ligand for the target protein, a ligand for the E3 ligase, and a linker connecting them.

This compound serves as a fundamental building block for constructing the PEG-based linkers used in many PROTACs. broadpharm.com The PEG component of the linker is not merely a spacer; it imparts several crucial properties to the final PROTAC molecule.

| Feature of PEG Linker | Benefit in PROTAC Design |

| Increased Solubility | The hydrophilic PEG chain improves the aqueous solubility of the often-hydrophobic PROTAC molecule, which can enhance cell permeability and bioavailability. broadpharm.com |

| Tunable Length | By incorporating varying numbers of ethylene glycol units, the length of the linker can be systematically adjusted. This is critical, as the distance and orientation between the target protein and the E3 ligase are key determinants of degradation efficiency. |

| Facile Assembly | The reactive iodide and protected amine allow for straightforward, modular assembly of the PROTAC structure. broadpharm.com |

The iodo- end of the molecule can be used to connect to one of the ligands, and after deprotection, the amine end can be coupled to the other, providing a robust method for synthesizing libraries of PROTACs with different linker lengths to optimize degradation activity.

Utility in Peptide and Protein Conjugation Strategies

The same chemical properties that make this compound useful for PROTACs also apply to its use in conjugating molecules to peptides and proteins. This process, often termed bioconjugation, is used to modify proteins with labels, drugs, or other functional moieties.

The iodo group is a reactive handle for covalent modification of proteins. It can react with nucleophilic amino acid side chains, with a particular reactivity towards the thiol group of cysteine residues. axispharm.com This reaction, known as alkylation, forms a stable thioether bond. The PEG spacer can improve the solubility and reduce the immunogenicity of the resulting protein conjugate. lumiprobe.com The Boc-protected amine provides a site for further modification or for attaching the payload before conjugation to the protein. This makes iodo-PEG linkers derived from this compound valuable tools for creating antibody-drug conjugates (ADCs) and other targeted protein therapeutics. broadpharm.com

Role in the Development of Molecular Probes and Imaging Agents

Molecular probes and imaging agents are essential tools for visualizing and studying biological processes in real time. These agents typically consist of a targeting element that binds to a specific biological molecule and a reporter element, such as a fluorescent dye or a radionuclide, that generates a detectable signal.

This compound and related iodo-PEG structures are used as linkers to connect these two elements. axispharm.com The benefits of this are twofold:

Synthetic Utility: The linker provides a convenient chemical handle for attaching the reporter to the targeting moiety without interfering with the function of either part.

Improved Properties: The hydrophilic PEG spacer can prevent aggregation of the probe and improve its solubility and pharmacokinetic profile, leading to better signal-to-noise ratios in imaging applications. axispharm.com

For example, the iodo- group can be reacted with a thiol-modified fluorescent dye, and the deprotected amine can be coupled to a peptide that targets a specific cell receptor. The resulting conjugate can be used to visualize the location and concentration of that receptor in cells or tissues. This approach is applicable across various imaging modalities, including fluorescence microscopy and diagnostic imaging. axispharm.com

Contributions to Material Science and Polymer Chemistry

Precursor for Specialty Polymers

The chemical architecture of this compound makes it an ideal precursor for the synthesis of specialty polymers with tailored architectures and functionalities. The terminal alkyl iodide is a key feature that allows this molecule to function as an initiator in various controlled radical polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP) or Single Electron Transfer Living Radical Polymerization (SET-LRP). These techniques are renowned for their ability to produce polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures like block copolymers.

In a typical "grafting-from" approach, the iodo group can initiate the polymerization of a wide range of vinyl monomers, leading to the formation of well-defined polymer chains. The resulting polymer will have a poly(ethylene glycol) (PEG)-based head group derived from the initiator, with a terminal Boc-protected amine. This protected amine can be deprotected under acidic conditions to yield a primary amine, which can then be used for further functionalization, such as conjugation with biomolecules, dyes, or other polymers.

This strategy is particularly valuable for the creation of stimuli-responsive polymers. For instance, by polymerizing monomers that are sensitive to changes in pH or temperature, the resulting polymer can exhibit "smart" behavior. The deprotected amine group itself can also impart pH-responsiveness to the polymer.

Below is a table summarizing the potential characteristics of specialty polymers synthesized using this compound as an initiator.

| Property | Description | Potential Monomers |

| Controlled Molecular Weight | The molecular weight of the polymer can be precisely controlled by adjusting the monomer-to-initiator ratio. | Styrene, (Meth)acrylates |

| Low Polydispersity | The resulting polymers have a narrow distribution of chain lengths, leading to more uniform material properties. | Methyl methacrylate, Butyl acrylate |

| Block Copolymer Formation | Sequential addition of different monomers allows for the synthesis of block copolymers with distinct segments. | N-isopropylacrylamide, Acrylic acid |

| Stimuli-Responsiveness | Incorporation of "smart" monomers can lead to polymers that respond to environmental cues like pH and temperature. | N,N-Dimethylaminoethyl methacrylate |

| Terminal Functionality | The Boc-protected amine provides a handle for post-polymerization modification after deprotection. | Hydroxyethyl methacrylate |

Functionalization of Polymeric Surfaces

The modification of polymeric surfaces is crucial for a wide range of applications, from biomedical devices to advanced coatings. This compound offers a powerful tool for achieving such functionalization through surface-grafting techniques.

In a "grafting-from" approach, the molecule can be first immobilized onto a polymer surface that has been pre-functionalized with groups capable of reacting with the iodo- or the carbamate-end of the molecule. More commonly, the iodo-terminated end can be used to initiate a surface-initiated controlled radical polymerization (SI-CRP). This process grows polymer chains directly from the surface, creating a dense layer of "polymer brushes." These brushes can dramatically alter the surface properties, such as wettability, biocompatibility, and adhesion.

Alternatively, in a "grafting-to" approach, a polymer chain can be synthesized first, and then this pre-formed polymer is attached to a surface. While this compound is more suited for "grafting-from," a polymer chain grown from it could be attached to a surface via the deprotected amine terminus.

The presence of the short PEG spacer in the initiator can enhance the hydrophilicity and biocompatibility of the modified surface. The terminal Boc-protected amine on the grafted polymer chains provides a versatile platform for further surface engineering. After deprotection, the resulting primary amines can be used to covalently attach bioactive molecules, such as peptides, enzymes, or antibodies, to create functional surfaces for biosensors, cell culture substrates, or antimicrobial coatings.

The table below outlines the potential outcomes of functionalizing polymeric surfaces using this compound.

| Surface Property | Method of Modification | Resulting Functionality |

| Enhanced Hydrophilicity | Grafting of hydrophilic polymer brushes. | Improved wettability and reduced non-specific protein adsorption. |

| Biocompatibility | Covalent attachment of PEGylated polymer chains. | Reduced immune response and improved performance of biomedical implants. |

| Bio-conjugation | Post-grafting modification of the deprotected amine. | Immobilization of enzymes, antibodies, or other biomolecules. |

| Stimuli-Responsive Surface | Grafting of smart polymer brushes. | Surfaces that change their properties in response to pH or temperature. |

| Controlled Adhesion | Tailoring the chemistry and density of the grafted polymers. | Surfaces that can promote or resist cell adhesion as desired. |

Advanced Spectroscopic and Structural Elucidation of Tert Butyl 2 2 Iodoethoxy Ethyl Carbamate

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the proton and carbon framework.

The ¹H NMR spectrum of tert-butyl (2-(2-iodoethoxy)ethyl)carbamate provides a proton-by-proton map of the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton, and the coupling patterns reveal the connectivity between neighboring protons.

In a typical ¹H NMR spectrum, the large singlet corresponding to the nine equivalent protons of the tert-butyl group is expected to appear in the upfield region, characteristically around 1.45 ppm. The proton on the nitrogen of the carbamate (B1207046) group typically presents as a broad singlet or a triplet (if coupling to the adjacent methylene (B1212753) group is resolved) around 5.0-5.5 ppm, with its chemical shift and broadness being sensitive to solvent and concentration.

The methylene protons of the ethylenediamine (B42938) backbone and the iodoethoxy moiety exhibit distinct signals, generally as triplets due to coupling with their methylene neighbors. The protons closest to the electronegative iodine atom are the most deshielded and thus appear furthest downfield.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| -C(CH₃)₃ | 1.45 | s | 9H |

| -CH₂-I | 3.28 | t | 2H |

| -NH-CH₂- | 3.35 | q | 2H |

| -O-CH₂-CH₂-I | 3.70 | t | 2H |

| -NH- | 5.10 | br s | 1H |

| -CH₂-CH₂-O- | 3.55 | t | 2H |

s = singlet, t = triplet, q = quartet, br s = broad singlet

The integration of these signals is crucial for confirming the relative number of protons in each environment, and the absence of significant impurity peaks in the spectrum is a primary indicator of the compound's purity.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon backbone of the molecule. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of the atoms they are bonded to.

The carbonyl carbon of the carbamate group is typically observed in the downfield region of the spectrum, around 156 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group have characteristic signals around 79 ppm and 28 ppm, respectively. The methylene carbon directly attached to the iodine atom is expected to be found in the most upfield region among the backbone carbons due to the heavy atom effect of iodine, typically around 2-10 ppm. The other methylene carbons of the ethyl and ethoxy groups will have distinct signals in the range of 40-72 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| -C(CH₃)₃ | 28.4 |

| -CH₂-I | 2.5 |

| -NH-CH₂- | 40.5 |

| -O-CH₂-CH₂-I | 70.2 |

| -C(CH₃)₃ | 79.5 |

| -C=O | 156.1 |

| -CH₂-CH₂-O- | 71.8 |

While 1D NMR provides fundamental structural information, 2D NMR techniques are indispensable for the definitive assignment of all proton and carbon signals and for confirming the precise connectivity of the molecular fragments.

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton coupling correlations. For this compound, cross-peaks would be expected between the protons of adjacent methylene groups, such as between the -NH-CH₂- and -CH₂-O- protons, and between the -O-CH₂- and -CH₂-I protons. This confirms the sequential arrangement of these groups.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with its directly attached carbon atom. This technique allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals. For instance, the proton signal at approximately 3.28 ppm would show a cross-peak with the carbon signal around 2.5 ppm, confirming their direct bond.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across quaternary carbons and heteroatoms. Key HMBC correlations for this molecule would include a cross-peak between the tert-butyl protons and the quaternary carbon of the tert-butyl group, as well as the carbonyl carbon. Additionally, correlations between the -NH-CH₂- protons and the carbonyl carbon would definitively confirm the carbamate linkage.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₉H₁₈INO₄), the calculated exact mass is 331.0280 g/mol . HRMS analysis would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, confirming the molecular formula.

Commonly observed ions in electrospray ionization (ESI) HRMS would be the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [C₉H₁₈INO₄+H]⁺ | 332.0353 |

| [C₉H₁₈INO₄+Na]⁺ | 354.0172 |

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragmentation pathways for this molecule would likely involve the loss of the tert-butyl group (-57 Da), the entire tert-butoxycarbonyl (Boc) group (-101 Da), or cleavage of the ether linkage.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would exhibit several characteristic absorption bands:

N-H Stretch: A moderate to strong absorption band around 3300-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the carbamate group.

C-H Stretch: Absorption bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the methylene and methyl groups.

C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ characteristic of the carbonyl group in the carbamate.

C-O Stretch: Absorption bands in the 1000-1300 cm⁻¹ region corresponding to the C-O stretching vibrations of the carbamate and ether linkages.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3350 | Medium-Strong |

| C-H Stretch (sp³) | 2850-2980 | Strong |

| C=O Stretch (Carbamate) | 1700 | Strong |

| C-O Stretch | 1170, 1050 | Strong |

Advanced Chromatographic Purity Assessment (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for determining the purity of a compound. These methods separate the target compound from any impurities based on their differential partitioning between a stationary phase and a mobile phase.

For a molecule like this compound, a reversed-phase HPLC or UPLC method would typically be employed. This would involve a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

The purity of the compound is determined by integrating the area of the peak corresponding to the target molecule and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would show a single major peak with minimal or no other peaks.

Table 5: Typical HPLC/UPLC Parameters for Purity Analysis

| Parameter | Description |

| Column | C18 reversed-phase |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Linear gradient from low to high %B |

| Detection | UV at 210-220 nm or Evaporative Light Scattering Detector (ELSD) |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule. These methods, grounded in the principles of quantum mechanics, can predict a wide array of properties, from the distribution of electrons to the energies of molecular orbitals, which are crucial in determining a molecule's reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. wikipedia.org It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

For Tert-butyl (2-(2-iodoethoxy)ethyl)carbamate, the HOMO is expected to be localized around the regions of high electron density, such as the oxygen and nitrogen atoms of the carbamate (B1207046) and ether linkages, and potentially the iodine atom due to its lone pairs. The LUMO, conversely, would likely be centered on the anti-bonding orbital of the carbon-iodine bond (σ*C-I), making this site susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally implying higher reactivity.

Illustrative Data for FMO Analysis of this compound:

| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contributions |

| LUMO | +1.5 | σ* (C-I) |

| HOMO | -8.2 | n (N), n (O), n (I) |

| HOMO-LUMO Gap | 9.7 | - |

Note: The data in this table is illustrative and represents typical values for similar molecules. Actual values would require specific quantum chemical calculations.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) signify electron-poor areas susceptible to nucleophilic attack.

In the case of this compound, the ESP map would be expected to show significant negative potential around the carbonyl oxygen of the carbamate group and the ether oxygens. The hydrogen atom attached to the nitrogen of the carbamate would exhibit a positive potential. The area around the iodine atom would likely show a region of slight negative to neutral potential, but the carbon atom bonded to it would have a significant positive character, reinforcing the notion of its susceptibility to nucleophiles.

Conformational Analysis and Energy Landscape Exploration

The flexibility of the ethyl ether chain in this compound allows it to adopt numerous conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule (i.e., the lowest energy conformers) and to map the potential energy surface associated with rotations around its single bonds. This is typically achieved by systematically rotating key dihedral angles and calculating the corresponding energy of the molecule.

The resulting potential energy surface would reveal the global minimum energy conformation, as well as other local minima and the energy barriers between them. This information is crucial for understanding how the molecule might behave in different environments and how its shape influences its interactions with other molecules. The bulky tert-butyl group would likely impose significant steric constraints, influencing the preferred conformations of the molecule.

Molecular Dynamics Simulations for Solvent Interactions and Ligand Binding

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the interactions of this compound with its environment, such as solvent molecules. These simulations can reveal how the solvent organizes around the solute, the stability of different conformers in solution, and the dynamics of intramolecular motions.

When used as a linker, for instance in the synthesis of Proteolysis Targeting Chimeras (PROTACs), MD simulations would be invaluable for studying how the linker's flexibility and length influence the binding of the two ends of the PROTAC to their respective target proteins. ambeed.com The simulations could help in understanding the conformational changes the linker undergoes upon binding and how it facilitates the formation of the ternary complex.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, a key reaction is the nucleophilic substitution at the carbon bearing the iodine atom. broadpharm.com Theoretical modeling can be used to map out the entire reaction pathway, from reactants to products, including the high-energy transition state.

By calculating the energies of the reactants, products, and the transition state, the activation energy for the reaction can be determined. This provides a quantitative measure of the reaction's feasibility. Furthermore, the geometry of the transition state can be elucidated, offering insights into the steric and electronic factors that control the reaction rate and stereochemistry. For example, modeling the SN2 reaction with a nucleophile would allow for the visualization of the backside attack and the simultaneous breaking of the C-I bond and formation of the new bond.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes with Improved Sustainability and Efficiency

The development of sustainable and efficient synthetic methodologies is a cornerstone of modern chemistry. For Tert-butyl (2-(2-iodoethoxy)ethyl)carbamate, future research will likely focus on greener and more atom-economical synthetic routes.

Current synthetic approaches often involve multi-step processes. A key area for improvement is the iodination step. Traditional methods can rely on harsh reagents. Future strategies could involve the use of molecular iodine as the sole oxidant, potentially catalyzed by transition metals like palladium(II), which has been shown to be effective for C-H iodination in other systems. nih.gov Another promising avenue is the use of hypervalent iodine reagents as catalysts, which are known for their mild and non-toxic properties, making them environmentally benign. rsc.org

Furthermore, organocatalytic methods for iodination, using catalysts like thiourea (B124793) derivatives, present a metal-free alternative that can offer high regioselectivity under mild conditions. organic-chemistry.org The exploration of flow chemistry for the synthesis of this and related PEG linkers could also lead to significant improvements in efficiency, safety, and scalability. acs.org By optimizing reaction conditions and exploring novel catalytic systems, the synthesis of this compound can become more sustainable and cost-effective.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic C-H Iodination | Reduced reliance on pre-functionalized starting materials. | Development of selective catalysts for the terminal carbon. |

| Hypervalent Iodine Catalysis | Mild, non-toxic, and often recyclable reagents. | In situ generation of the active iodine species. rsc.org |

| Organocatalytic Iodination | Metal-free, environmentally friendly, and highly regioselective. organic-chemistry.org | Catalyst design and optimization for aliphatic chains. |

| Flow Chemistry | Improved reaction control, safety, and scalability. acs.org | Miniaturization and automation of the synthetic sequence. |

Exploration of New Reaction Chemistries and Applications for the Iodo-Carbamate Moiety

The unique combination of an alkyl iodide and a protected carbamate (B1207046) in this compound opens up possibilities for novel reaction chemistries. The iodo group is a versatile handle for a variety of transformations beyond simple nucleophilic substitution.

Future research could explore transition metal-catalyzed cross-coupling reactions directly at the iodo-position to form new carbon-carbon or carbon-heteroatom bonds, thereby expanding the molecular diversity accessible from this building block. Additionally, the interplay between the iodo group and the carbamate functionality could be exploited. For instance, after deprotection of the carbamate, the resulting primary amine could participate in intramolecular reactions with the iodide or a derivative, leading to the formation of heterocyclic structures.

The carbamate group itself, while primarily used for protection, can also be a reactive handle. For example, methods for "extrusive alkylation" of carbamates, where the carbamate is cleaved to generate an in situ alkylating agent, could be adapted to this system. nih.gov This might allow for novel transformations where the Boc-protected amine is converted into a different functional group in a one-pot procedure following a reaction at the iodo-terminus.

| Reaction Type | Potential Application | Key Research Focus |

| Cross-Coupling Reactions | Synthesis of complex molecules with new C-C or C-X bonds. | Catalyst development for coupling with alkyl iodides. |

| Intramolecular Cyclization | Formation of novel heterocyclic scaffolds. | Control of ring size and stereochemistry. |

| Extrusive Alkylation | One-pot functional group interconversion. nih.gov | Development of mild conditions compatible with various substrates. |

| Hypervalent Iodine Chemistry | Oxidative cyclization and other transformations. rsc.org | Exploring the reactivity of the carbamate with hypervalent iodine reagents. |

Advanced Applications in Complex Bioconjugation and Drug Delivery Systems

The properties of this compound, particularly its PEG-like spacer and reactive iodide, make it an attractive linker for advanced applications in bioconjugation and drug delivery. broadpharm.comaxispharm.com

In the field of antibody-drug conjugates (ADCs), this molecule can serve as a linker to attach potent cytotoxic drugs to monoclonal antibodies. nih.govheraldopenaccess.us The hydrophilic PEG spacer can improve the solubility and pharmacokinetic properties of the resulting ADC. nih.govchempep.com The iodo group can be used to conjugate the linker to the antibody, for example, by reacting with cysteine residues. axispharm.com Future research will focus on optimizing the linker length and chemistry to ensure efficient drug release at the target site.

Beyond ADCs, this linker can be used to develop other targeted drug delivery systems, such as nanoparticle-based carriers. researchgate.net The iodo-terminus allows for covalent attachment to targeting ligands or drug molecules, while the protected amine can be deprotected to attach imaging agents or other functional moieties. This dual functionality is key to creating multifunctional nanomedicines. In the realm of proteomics and diagnostics, this compound can be used to create specific probes for labeling proteins and other biomolecules. axispharm.com

| Application Area | Specific Use | Future Research Directions |

| Antibody-Drug Conjugates (ADCs) | Linking cytotoxic payloads to antibodies. nih.gov | Development of cleavable and non-cleavable linker variants. |

| Targeted Drug Delivery | Functionalizing nanoparticles with targeting ligands and drugs. researchgate.net | Creating theranostic agents by incorporating imaging moieties. |

| Bioconjugation and Proteomics | Covalent labeling of proteins and peptides. axispharm.com | Site-specific modification of biomolecules. |

| Surface Modification | Immobilizing biomolecules on surfaces for biosensors. | Enhancing the stability and activity of immobilized molecules. |

Theoretical Predictions Guiding Experimental Synthesis and Functionalization

Computational chemistry provides powerful tools to guide and accelerate experimental research. For this compound, theoretical predictions can offer valuable insights into its synthesis and reactivity.

Density Functional Theory (DFT) calculations can be employed to model potential synthetic pathways, identify key intermediates, and determine the transition states and activation energies for different reaction steps. mdpi.com This can help in optimizing reaction conditions and predicting the feasibility of novel synthetic routes before they are attempted in the lab. For example, computational studies can elucidate the mechanism of catalytic iodination, helping to design more efficient catalysts.

In the context of its applications, theoretical models can predict the thermodynamics and kinetics of its bioconjugation reactions. mdpi.com By modeling the reaction of the iodo-group with amino acid side chains, such as the thiol group of cysteine, researchers can predict the stability of the resulting conjugate and gain insights into the reaction mechanism. axispharm.com Computational modeling can also be used to study the conformational properties of the linker when conjugated to a biomolecule, which can influence the biological activity of the conjugate. These theoretical predictions can guide the rational design of new linkers with improved properties for specific applications in drug delivery and bioconjugation.

| Computational Method | Application | Potential Insights |

| Density Functional Theory (DFT) | Modeling synthetic reaction mechanisms. mdpi.com | Identification of key intermediates and transition states; prediction of reaction barriers. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulating bioconjugation reactions. | Understanding the influence of the protein environment on reactivity. |

| Molecular Dynamics (MD) Simulations | Studying the conformational behavior of conjugates. | Predicting the impact of the linker on the structure and function of biomolecules. |

| Thermochemical Calculations | Evaluating the thermodynamics of reactions. mdpi.com | Predicting the stability and favorability of different conjugation strategies. |

Q & A

Q. What are the standard synthetic routes for tert-butyl (2-(2-iodoethoxy)ethyl)carbamate?

- Methodological Answer : The compound is typically synthesized via sequential alkylation and carbamate protection. A common approach involves:

Alkylation : Reacting 2-(2-hydroxyethoxy)ethylamine with tert-butyl dicarbonate (Boc₂O) to form tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate.

Iodination : Treating the hydroxyl intermediate with iodine in the presence of triphenylphosphine (PPh₃) and imidazole under anhydrous conditions. This Mitsunobu-like reaction replaces the hydroxyl group with iodine .

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Characterization involves:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.40 ppm (tert-butyl, 9H), δ 3.20–3.70 ppm (methylene groups in ethoxy chain), and δ 3.55 ppm (carbamate NH, broad).

- ¹³C NMR : Signals at δ 28.4 (tert-butyl), δ 80.5 (quaternary C of Boc), and δ 155.2 (carbamate carbonyl) .

- Mass Spectrometry (MS) : ESI-MS typically shows [M+Na]⁺ at m/z 367.1 (calculated for C₁₁H₂₁INO₃Na⁺) .

- Elemental Analysis : Confirms C, H, N, and I content within ±0.4% of theoretical values .

Q. What safety precautions are recommended when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Ventilation : Ensure adequate airflow to prevent iodine vapor accumulation (TLV: 0.1 ppm) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

- Storage : Keep in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent iodide degradation .

Advanced Research Questions

Q. How can reaction yields be optimized in the iodination step during synthesis?

- Methodological Answer :

- Catalyst System : Replace PPh₃ with more efficient ligands like 1,3-bis(diphenylphosphino)propane (dppp) to enhance iodine activation .

- Solvent Choice : Use dichloromethane (DCM) instead of THF to reduce side reactions (e.g., ether cleavage).

- Stoichiometry : Employ a 1.2:1 molar ratio of iodine to hydroxyl precursor to ensure complete conversion. Isolate the intermediate via flash chromatography (silica gel, hexane/ethyl acetate 3:1) to remove unreacted iodine .

Q. What are common side reactions encountered during synthesis, and how are they mitigated?

- Methodological Answer :

- Elimination Reactions : The iodoethoxy group may undergo β-elimination under basic conditions. Mitigate by maintaining pH < 7 during workup .

- Boc Deprotection : Acidic conditions (e.g., TFA) prematurely remove the Boc group. Use neutral buffers (e.g., phosphate, pH 7.4) in aqueous steps .

- Iodine Disproportionation : Stabilize iodine with NaI (10 mol%) to prevent I₂ → I⁻/IO₃⁻ degradation .

Q. How does this compound function in click chemistry applications?

- Methodological Answer : The iodoethoxy group serves as a leaving group in nucleophilic substitutions, enabling:

- Crosslinking : React with azide-bearing biomolecules (e.g., peptides) via copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) .

- Protecting Group Strategy : The Boc group is selectively removed with TFA to expose the amine for further functionalization (e.g., peptide coupling) .

- Example : In drug conjugate synthesis, the iodine is displaced by thiols (e.g., cysteine residues) to form stable thioether linkages .

Q. What analytical techniques resolve contradictions in structural data?

- Methodological Answer :

- X-ray Crystallography : Resolves ambiguities in stereochemistry. SHELX programs refine crystal structures by analyzing R₁ factors (<5% for high-quality data) .

- 2D NMR (HSQC, HMBC) : Correlates ¹H-¹³C couplings to confirm ethoxy chain connectivity and Boc placement .

- High-Resolution MS (HRMS) : Differentiates isobaric ions (e.g., [M+H]⁺ vs. [M+Na]⁺) with sub-ppm accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.